Ethyl (isopropylamino)(oxo)acetate
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Overview
Description
Ethyl (isopropylamino)(oxo)acetate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is also known by its systematic name, N-Isopropyl-2-ethoxy-2-oxoacetamide. This compound is used in various scientific research applications, particularly in the development of selective and potent inhibitors for G-protein-coupled receptor kinase 2 (GRK2), which has potential therapeutic applications in treating heart failure .
Mechanism of Action
Target of Action
Ethyl (isopropylamino)(oxo)acetate is used in the development of highly selective and potent G-protein-coupled receptor kinase 2 (GRK2) inhibitors . GRK2 is a key regulator of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes. By inhibiting GRK2, this compound can potentially modulate these processes, making it a promising candidate for the treatment of conditions such as heart failure .
Mode of Action
This could lead to increased receptor sensitivity and enhanced signal transduction .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving GPCRs. GPCRs are involved in a wide range of physiological processes, including heart rate regulation, immune response, and sensory perception. By inhibiting GRK2, this compound could potentially enhance the signaling of these pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of GRK2. This could lead to enhanced GPCR signaling, potentially resulting in physiological effects such as improved cardiac function in the case of heart failure .
Biochemical Analysis
Biochemical Properties
Ethyl (isopropylamino)(oxo)acetate plays a significant role in biochemical reactions, particularly in the development of highly selective and potent G-protein-coupled receptor kinase 2 (GRK2) inhibitors . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with G-protein-coupled receptor kinase 2, which is involved in the regulation of heart function. The nature of these interactions involves the inhibition of GRK2 activity, which can potentially lead to therapeutic applications in treating heart failure.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to affect the signaling pathways associated with G-protein-coupled receptors, leading to changes in gene expression that can impact cellular metabolism and overall cell function . These effects are crucial for understanding the potential therapeutic applications of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active site of G-protein-coupled receptor kinase 2, inhibiting its activity . This inhibition results in altered signaling pathways and subsequent changes in gene expression, which can have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of GRK2 activity, which may have therapeutic implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound exhibits minimal toxicity and significant therapeutic effects . At higher dosages, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of ethyl acetate and ethanol . It interacts with enzymes such as alcohol dehydrogenase and alcohol-O-acetyltransferase, which play crucial roles in these metabolic pathways. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Ethyl (isopropylamino)(oxo)acetate can be synthesized through several methods. One common synthetic route involves the reaction of isopropylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Ethyl (isopropylamino)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.
Scientific Research Applications
Ethyl (isopropylamino)(oxo)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its therapeutic potential in treating heart failure and other cardiovascular diseases by targeting GRK2.
Comparison with Similar Compounds
Ethyl (isopropylamino)(oxo)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent in various industrial applications.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: An ester used in the production of perfumes and as a flavoring agent.
What sets this compound apart is its specific application in the development of GRK2 inhibitors and its potential therapeutic uses in treating heart failure. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-oxo-2-(propan-2-ylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-11-7(10)6(9)8-5(2)3/h5H,4H2,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPIXOAOJUGPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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